molecular formula C17H19BrN2O B4680051 N-(2-bromophenyl)-N'-[1-(4-ethylphenyl)ethyl]urea

N-(2-bromophenyl)-N'-[1-(4-ethylphenyl)ethyl]urea

Cat. No.: B4680051
M. Wt: 347.2 g/mol
InChI Key: ZBSNAAASKGKMGH-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-N’-[1-(4-ethylphenyl)ethyl]urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a bromophenyl group and an ethylphenyl group attached to the urea moiety

Properties

IUPAC Name

1-(2-bromophenyl)-3-[1-(4-ethylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O/c1-3-13-8-10-14(11-9-13)12(2)19-17(21)20-16-7-5-4-6-15(16)18/h4-12H,3H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSNAAASKGKMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)NC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-N’-[1-(4-ethylphenyl)ethyl]urea typically involves the reaction of 2-bromoaniline with 1-(4-ethylphenyl)ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.

Industrial Production Methods

Industrial production methods for N-(2-bromophenyl)-N’-[1-(4-ethylphenyl)ethyl]urea may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. Purification techniques such as recrystallization or chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-N’-[1-(4-ethylphenyl)ethyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-bromophenyl)-N’-[1-(4-ethylphenyl)ethyl]urea oxides, while reduction can produce corresponding amines.

Scientific Research Applications

N-(2-bromophenyl)-N’-[1-(4-ethylphenyl)ethyl]urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-(2-bromophenyl)-N’-[1-(4-ethylphenyl)ethyl]urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromophenyl)-N’-[1-(4-methylphenyl)ethyl]urea
  • N-(2-chlorophenyl)-N’-[1-(4-ethylphenyl)ethyl]urea
  • N-(2-bromophenyl)-N’-[1-(4-isopropylphenyl)ethyl]urea

Uniqueness

N-(2-bromophenyl)-N’-[1-(4-ethylphenyl)ethyl]urea is unique due to the specific combination of bromophenyl and ethylphenyl groups. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds. For example, the presence of the bromine atom can influence the compound’s reactivity and interactions with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-bromophenyl)-N'-[1-(4-ethylphenyl)ethyl]urea
Reactant of Route 2
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N-(2-bromophenyl)-N'-[1-(4-ethylphenyl)ethyl]urea

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